molecular formula C15H12N4O B4423022 N-1-naphthyl-N'-2-pyrazinylurea

N-1-naphthyl-N'-2-pyrazinylurea

Cat. No. B4423022
M. Wt: 264.28 g/mol
InChI Key: WOJFVUOBHHMLCO-UHFFFAOYSA-N
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Description

N-1-naphthyl-N'-2-pyrazinylurea, also known as NPU, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. NPU has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of N-1-naphthyl-N'-2-pyrazinylurea is believed to involve the inhibition of PDE enzymes. PDE enzymes hydrolyze cyclic nucleotides such as cAMP and cGMP, which are important signaling molecules in many biological processes. By inhibiting PDE enzymes, this compound can increase intracellular levels of cyclic nucleotides, which can activate downstream signaling pathways and lead to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase cAMP and cGMP levels in various cell types, which can lead to downstream effects such as increased protein kinase A (PKA) activity and vasodilation. This compound has also been shown to inhibit platelet aggregation and smooth muscle contraction, suggesting potential applications in cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-1-naphthyl-N'-2-pyrazinylurea in lab experiments is its ability to selectively inhibit PDE enzymes. This allows researchers to investigate the specific downstream effects of increased cAMP and cGMP levels without interfering with other signaling pathways. However, one limitation of using this compound is its potential toxicity and side effects. Careful dosing and monitoring are required to ensure the safety of experimental subjects.

Future Directions

There are many potential future directions for research involving N-1-naphthyl-N'-2-pyrazinylurea. One area of interest is its potential application in cardiovascular disease. This compound has been shown to inhibit platelet aggregation and smooth muscle contraction, suggesting potential therapeutic applications in conditions such as hypertension and atherosclerosis. Another area of interest is its potential application in cancer research. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro, suggesting potential applications in cancer therapy. Further research is needed to investigate the potential therapeutic applications of this compound in these and other areas.

Scientific Research Applications

N-1-naphthyl-N'-2-pyrazinylurea has been widely used in scientific research as a tool to investigate various biological processes. It has been shown to inhibit the activity of cyclic nucleotide phosphodiesterase (PDE) enzymes, which play a key role in regulating intracellular levels of cyclic nucleotides such as cAMP and cGMP. This inhibition leads to an increase in intracellular cAMP and cGMP levels, which can have a variety of downstream effects.

properties

IUPAC Name

1-naphthalen-1-yl-3-pyrazin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c20-15(19-14-10-16-8-9-17-14)18-13-7-3-5-11-4-1-2-6-12(11)13/h1-10H,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJFVUOBHHMLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.